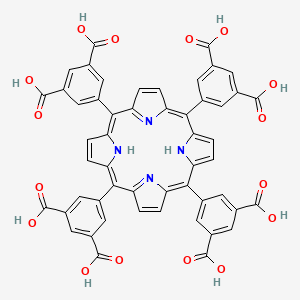![molecular formula C11H12O4 B3119755 Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate CAS No. 25379-89-9](/img/structure/B3119755.png)
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate
Overview
Description
Scientific Research Applications
Enzyme Inhibitory Potential
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate derivatives have been studied for their enzyme inhibitory potential. Research demonstrates that certain compounds with this moiety show substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE), indicating potential applications in metabolic and neurological disorders (Abbasi et al., 2019).
Synthesis and Antibacterial Activity
Studies also indicate the potential antibacterial properties of compounds containing the this compound structure. They have been tested for antibacterial activity, showing potent therapeutic potential against various Gram-negative and Gram-positive strains, suggesting their usefulness in developing new antibacterial agents (Abbasi et al., 2016).
Application in Organic Synthesis
This chemical moiety is also significant in the field of organic synthesis. It has been used in the synthesis of various organic compounds, demonstrating its versatility and utility in creating complex chemical structures. For example, it has been applied in synthesizing dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates, indicating its role in diverse synthetic pathways (Ahn et al., 2012).
Radiosynthesis and Preclinical Evaluation
Another application is in the field of radiosynthesis for medical imaging. One study involved the synthesis of [11C]ORM-13070, a compound containing the 2,3-dihydrobenzo[1,4]dioxin moiety, for preclinical evaluation in rats, demonstrating its potential in developing new imaging agents (Arponen et al., 2010).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-11(12)7-8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPPLJXFIOKLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B3119696.png)




![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3119762.png)



![N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/no-structure.png)

